molecular formula C15H16N2O3 B11943789 Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate CAS No. 58112-52-0

Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate

Cat. No.: B11943789
CAS No.: 58112-52-0
M. Wt: 272.30 g/mol
InChI Key: CKVHJJWMNSGPNV-UHFFFAOYSA-N
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Description

Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate is an organic compound belonging to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with an ethyl acetate group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate typically involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, leading to the formation of hydroxyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions include various substituted pyridazinone derivatives, hydroxyl derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

    Medicine: Research has shown its potential as a therapeutic agent for treating various diseases, including bacterial infections and inflammatory conditions.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate
  • Ethyl (3-(4-nitrophenyl)-6-oxo-1(6H)-pyridazinyl)acetate
  • Ethyl (3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)acetate

Uniqueness

Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity and biological activity, distinguishing it from other similar pyridazinone derivatives.

Properties

CAS No.

58112-52-0

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetate

InChI

InChI=1S/C15H16N2O3/c1-3-20-15(19)10-17-14(18)9-8-13(16-17)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3

InChI Key

CKVHJJWMNSGPNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C

Origin of Product

United States

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